molecular formula C21H22N4O2 B4512478 1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE

1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE

Cat. No.: B4512478
M. Wt: 362.4 g/mol
InChI Key: IRJFTIONZFLZFU-UHFFFAOYSA-N
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Description

1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperazine ring, and a pyridine ring

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c26-21(19-16-20(27-23-19)18-4-2-1-3-5-18)25-14-12-24(13-15-25)11-8-17-6-9-22-10-7-17/h1-7,9-10,16H,8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJFTIONZFLZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and a nitrile.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Piperazine Ring: The piperazine ring is typically synthesized through the reaction of ethylenediamine with a dihaloalkane.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: The compound could be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving the nervous system or immune response.

Mechanism of Action

The mechanism of action of 1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine would depend on its specific application. In medicinal chemistry, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-[2-(pyridin-3-yl)ethyl]piperazine: This compound is similar but has the pyridine ring attached at a different position.

    1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine: This compound is similar but has the pyridine ring attached at a different position.

    1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-[2-(pyridin-5-yl)ethyl]piperazine: This compound is similar but has the pyridine ring attached at a different position.

Uniqueness

1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness can make it particularly valuable for specific applications, such as targeting specific molecular pathways in medicinal chemistry or providing unique electronic properties in materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-(5-PHENYL-1,2-OXAZOLE-3-CARBONYL)-4-[2-(PYRIDIN-4-YL)ETHYL]PIPERAZINE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.